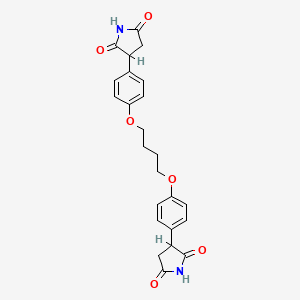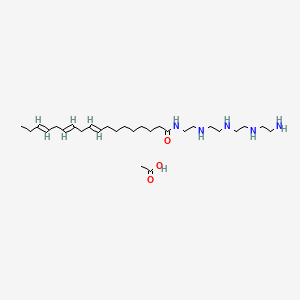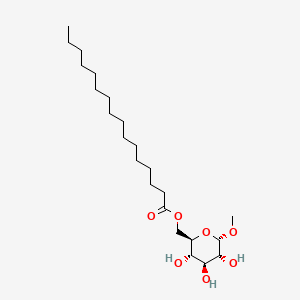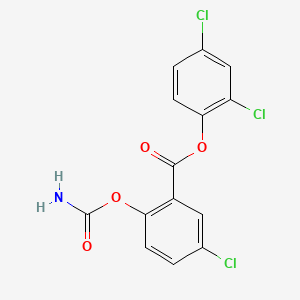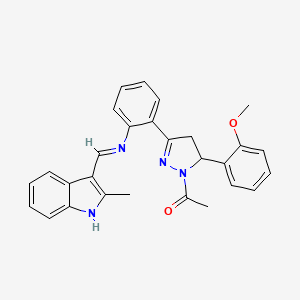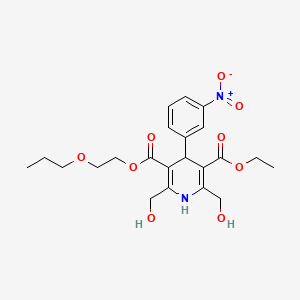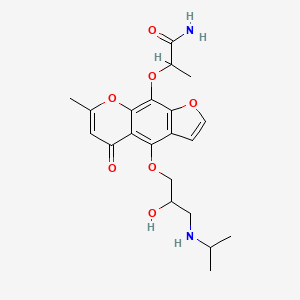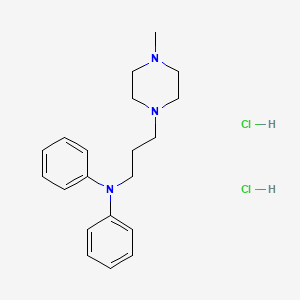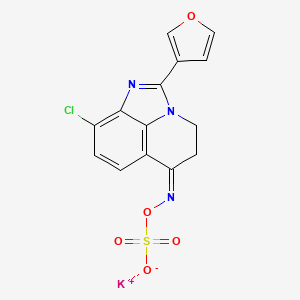![molecular formula C44H70N2O6 B12716685 (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] CAS No. 76891-00-4](/img/structure/B12716685.png)
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] is a complex organic compound with the molecular formula C44H70N2O6 and a molecular weight of 723. It is known for its unique structure, which includes a piperazine ring and two diethylene bridges connected to hydroxyphenyl propionate groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] typically involves the reaction of 2,5-dimethylpiperazine with diethylene glycol and 3,5-di-tert-butyl-4-hydroxyphenyl propionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Industrial production also emphasizes safety and environmental considerations, employing measures to minimize waste and emissions.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a stabilizer and antioxidant in polymer formulations. Its ability to prevent degradation makes it valuable in the production of plastics and rubbers.
Biology
In biological research, it is employed as a reagent in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry
Industrially, this compound is used in the manufacture of high-performance materials, such as coatings, adhesives, and sealants. Its stability and reactivity make it suitable for applications requiring long-term durability.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] involves its interaction with free radicals and reactive oxygen species. The hydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in various applications, from polymer stabilization to potential therapeutic uses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionate]
- (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionate]
Uniqueness
Compared to similar compounds, (2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate] stands out due to its unique combination of stability, reactivity, and antioxidant properties. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
76891-00-4 |
|---|---|
Molekularformel |
C44H70N2O6 |
Molekulargewicht |
723.0 g/mol |
IUPAC-Name |
2-[4-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]-2,5-dimethylpiperazin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C44H70N2O6/c1-29-27-46(20-22-52-38(48)18-16-32-25-35(43(9,10)11)40(50)36(26-32)44(12,13)14)30(2)28-45(29)19-21-51-37(47)17-15-31-23-33(41(3,4)5)39(49)34(24-31)42(6,7)8/h23-26,29-30,49-50H,15-22,27-28H2,1-14H3 |
InChI-Schlüssel |
YLNFAKIIRVXDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

